[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and methylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions, using bromine or brominating agents.
Attachment of the Methylphenyl Group: The methylphenyl group is usually introduced through Friedel-Crafts acylation reactions, using methylbenzene and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
The presence of the bromophenyl group in 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone distinguishes it from its analogs. Bromine’s unique electronic and steric properties can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-15-9-11-16(12-10-15)22(25)21-14-24(18-6-4-5-17(23)13-18)19-7-2-3-8-20(19)28(21,26)27/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMAWQZIBVAZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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